molecular formula C13H20ClFN2 B3228004 (3-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride CAS No. 1261235-77-1

(3-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride

Cat. No.: B3228004
CAS No.: 1261235-77-1
M. Wt: 258.76 g/mol
InChI Key: UTJJJTDUUHYPHA-UHFFFAOYSA-N
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Description

(3-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in medicinal chemistry and pharmacology. This compound is characterized by the presence of a fluorine atom on the benzyl group, which can significantly influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-fluorobenzyl chloride and methylpiperidine.

    Nucleophilic Substitution: The 3-fluorobenzyl chloride undergoes nucleophilic substitution with methylpiperidine in the presence of a base, such as sodium hydroxide, to form (3-Fluoro-benzyl)-methyl-piperidine.

    Amine Formation: The resulting (3-Fluoro-benzyl)-methyl-piperidine is then treated with an amine source, such as ammonia or an amine derivative, to introduce the amine group.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. Advanced techniques, such as continuous flow reactors and automated synthesis, may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (3-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate or hydrogen peroxide, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride or sodium borohydride, to obtain reduced derivatives.

    Substitution: The fluorine atom on the benzyl group can participate in substitution reactions with nucleophiles, such as amines or thiols, to form substituted products.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles in the presence of a suitable base, such as sodium hydroxide.

Major Products:

    Oxidation: Oxidized derivatives with functional groups such as alcohols or ketones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted products with various nucleophilic groups attached to the benzyl ring.

Scientific Research Applications

(3-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Explored for its pharmacological properties, including potential therapeutic effects in treating neurological disorders and other medical conditions.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (3-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the benzyl group can enhance the compound’s binding affinity and selectivity towards these targets. The compound may modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 4-(3-Fluoro-benzyl)-piperidine hydrochloride
  • 1-(3-Fluoro-benzyl)-4-methylpiperidine
  • 3-Fluoro-benzylamine derivatives

Comparison: (3-Fluoro-benzyl)-methyl-piperidin-3-yl-amine hydrochloride is unique due to the presence of both the fluorine atom and the piperidine ring, which can influence its chemical and biological properties Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacological activities

Properties

IUPAC Name

N-[(3-fluorophenyl)methyl]-N-methylpiperidin-3-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19FN2.ClH/c1-16(13-6-3-7-15-9-13)10-11-4-2-5-12(14)8-11;/h2,4-5,8,13,15H,3,6-7,9-10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTJJJTDUUHYPHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC(=CC=C1)F)C2CCCNC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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